(2,6-Dimethoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone
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Overview
Description
(2,6-DIMETHOXYPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is a complex organic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a dimethoxyphenyl group and a nitrophenyl piperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-DIMETHOXYPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE typically involves the reaction of 2,6-dimethoxybenzoyl chloride with 4-(4-nitrophenyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
(2,6-DIMETHOXYPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the methoxy groups can yield a variety of substituted phenyl derivatives.
Scientific Research Applications
(2,6-DIMETHOXYPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2,6-DIMETHOXYPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can undergo reduction to form an amine, which may interact with enzymes or receptors in the body. The piperazine ring can also interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)(piperazino)methanone: Similar in structure but lacks the dimethoxyphenyl group.
(2,4-Dimethoxyphenyl)[4-(4-nitrophenyl)-1-piperazinyl]methanone: Similar but with different substitution patterns on the phenyl ring.
Uniqueness
(2,6-DIMETHOXYPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dimethoxy and nitrophenyl groups provides a unique combination of properties that can be exploited in various applications.
Properties
Molecular Formula |
C19H21N3O5 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
(2,6-dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21N3O5/c1-26-16-4-3-5-17(27-2)18(16)19(23)21-12-10-20(11-13-21)14-6-8-15(9-7-14)22(24)25/h3-9H,10-13H2,1-2H3 |
InChI Key |
AWRHXWVOFFFZQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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